molecular formula C15H17FN2O3 B2847889 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421504-77-9

3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No. B2847889
CAS RN: 1421504-77-9
M. Wt: 292.31
InChI Key: FEWQTRVKCQUZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, also known as GSK1363089, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound is a member of the urea class of drugs and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves the inhibition of a protein called AKT, which is involved in multiple cellular processes, including cell growth and survival. AKT is often overexpressed in cancer cells, leading to uncontrolled growth and proliferation. By inhibiting AKT, this compound can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting AKT, it has been shown to downregulate the expression of multiple genes involved in cell growth and proliferation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea for lab experiments is its specificity for AKT inhibition. This allows researchers to study the effects of AKT inhibition on cancer cells in a controlled manner. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea. One area of interest is the development of more potent and selective AKT inhibitors. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its effectiveness. Additionally, there is interest in studying the effects of this compound on other cellular processes beyond AKT inhibition.

Synthesis Methods

The synthesis of 3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves a multi-step process that includes the reaction of 2-fluoroaniline with furfural to form a Schiff base, which is then reduced with sodium borohydride to give 3-(2-fluorophenyl)-1-(furan-3-ylmethyl)urea. This intermediate is then reacted with 2-methoxyethylamine to form the final product, this compound.

Scientific Research Applications

3-(2-Fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of multiple types of cancer cells, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

3-(2-fluorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-20-9-7-18(10-12-6-8-21-11-12)15(19)17-14-5-3-2-4-13(14)16/h2-6,8,11H,7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWQTRVKCQUZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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